DMF dimethylsulfate DMF dimethylsulfate
Brand Name: Vulcanchem
CAS No.: 89712-45-8
VCID: VC8364563
InChI: InChI=1S/C3H7NO.C2H6O4S/c1-4(2)3-5;1-5-7(3,4)6-2/h3H,1-2H3;1-2H3
SMILES: CN(C)C=O.COS(=O)(=O)OC
Molecular Formula: C5H13NO5S
Molecular Weight: 199.23 g/mol

DMF dimethylsulfate

CAS No.: 89712-45-8

Cat. No.: VC8364563

Molecular Formula: C5H13NO5S

Molecular Weight: 199.23 g/mol

* For research use only. Not for human or veterinary use.

DMF dimethylsulfate - 89712-45-8

Specification

CAS No. 89712-45-8
Molecular Formula C5H13NO5S
Molecular Weight 199.23 g/mol
IUPAC Name N,N-dimethylformamide;dimethyl sulfate
Standard InChI InChI=1S/C3H7NO.C2H6O4S/c1-4(2)3-5;1-5-7(3,4)6-2/h3H,1-2H3;1-2H3
Standard InChI Key UJKUJXVZLUTEAZ-UHFFFAOYSA-N
SMILES CN(C)C=O.COS(=O)(=O)OC
Canonical SMILES CN(C)C=O.COS(=O)(=O)OC

Introduction

Dimethyl Sulfate (DMS): Properties and Industrial Relevance

Chemical Identity and Historical Context

Dimethyl sulfate (DMS), with the formula (CH₃)₂SO₄, is a colorless, oily liquid characterized by a faint onion-like odor. First synthesized in the early 19th century, it gained notoriety during World War I as a component of chemical weapon mixtures such as Germany’s "C-stoff" (75% DMS, 25% methyl chlorosulfonate) and France’s "Rationite" (DMS with chlorosulfonic acid) . Its dual utility as a methylating agent and a toxic alkylating compound underscores its industrial and historical significance.

Synthesis and Production

Commercial production of DMS occurs via the reaction of dimethyl ether (CH₃OCH₃) with sulfur trioxide (SO₃):
CH3OCH3+SO3(CH3)2SO4\text{CH}_3\text{OCH}_3 + \text{SO}_3 \rightarrow (\text{CH}_3)_2\text{SO}_4 .
Laboratory methods include the esterification of sulfuric acid with methanol or the reaction of methyl nitrite (CH₃ONO) with methyl chlorosulfonate (CH₃OSO₂Cl) . Kinetic studies using proton NMR have elucidated complex equilibria in DMS formation, particularly in sulfuric acid-catalyzed esterifications, where monomethyl sulfate (MMS) intermediates dominate .

Reactivity and Applications

DMS primarily serves as a methylating agent in organic synthesis, transferring methyl groups to phenols, amines, and thiols via an Sₙ2 mechanism. For example, it methylates sodium phenoxide (C₆H₅ONa) to yield anisole (C₆H₅OCH₃) . Industrially, DMS is favored for its cost-effectiveness and high reactivity compared to alternatives like methyl triflate. Recent studies highlight its role in pharmaceutical synthesis, though residual DMS must be rigorously controlled (<0.1 ppm in drug substances) .

Dimethylformamide (DMF): A Versatile Solvent

Chemical Profile and Stability

Dimethylformamide (DMF, HCON(CH₃)₂) is a polar aprotic solvent with a high boiling point (153°C) and exceptional miscibility with water and organic compounds. It exhibits thermal stability under standard conditions but decomposes at ≥350°C to form carbon monoxide and dimethylamine . Hydrolysis in aqueous solutions yields formic acid and dimethylamine, marginally increasing conductivity .

Industrial Synthesis

DMF is produced via two primary routes:

  • Direct Reaction of Dimethylamine with Carbon Monoxide:
    (CH3)2NH+COHCON(CH3)2\text{(CH}_3\text{)}_2\text{NH} + \text{CO} \rightarrow \text{HCON(CH}_3\text{)}_2 .

  • Methanol-Based Processes: Involving methyl formate and dimethylamine.

Its synthesis is optimized for high purity, given its widespread use in pharmaceuticals, acrylic fiber production, and polyurethane processing .

Comparative Analysis: DMS vs. DMF

Structural and Functional Differences

PropertyDimethyl Sulfate (DMS)Dimethylformamide (DMF)
Formula(CH₃)₂SO₄HCON(CH₃)₂
Boiling Point188°C153°C
Primary UseMethylating agentSolvent
ToxicityGenotoxic, alkylating agentHepatotoxic, reproductive toxin

Overlap in Pharmaceutical Contexts

While DMS and DMF are distinct, they may coexist in synthetic pathways. For instance, DMF’s role as a solvent in esterification reactions (e.g., Fischer esterification) could involve DMS as a byproduct . Kinetic modeling reveals that DMS levels in such processes remain negligible (<4 ppm) due to rapid hydrolysis and methanolysis .

Emerging Research and Innovations

DMS in Green Chemistry

Recent efforts focus on replacing DMS with less toxic methylating agents. Methyl triflate (CF₃SO₃CH₃), though costlier, offers higher selectivity and reduced environmental impact .

DMF Alternatives in Industry

Bio-based solvents (e.g., cyclopentyl methyl ether) are gaining traction as safer alternatives to DMF, particularly in pharmaceutical manufacturing where residual solvent limits are stringent .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator